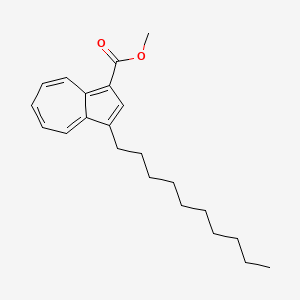
Methyl 3-decylazulene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-癸基-1-羧酸甲酯是一种属于萘并环庚三烯家族的有机化合物,萘并环庚三烯以其深蓝色和独特芳香性而闻名。
准备方法
合成路线和反应条件
3-癸基-1-羧酸甲酯的合成通常涉及在强酸催化剂(如硫酸)存在下,3-癸基-1-羧酸与甲醇的酯化反应。该反应在回流条件下进行,以确保羧酸完全转化为酯。
工业生产方法
3-癸基-1-羧酸甲酯的工业生产遵循类似的原则,但规模更大。该工艺涉及使用连续流动反应器以保持最佳反应条件并提高产率。然后,使用蒸馏或重结晶等技术对产品进行纯化,以达到所需的纯度。
化学反应分析
反应类型
3-癸基-1-羧酸甲酯会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的羧酸或酮。
还原: 还原反应可以将酯基转化为醇。
取代: 萘并环庚三烯环可以发生亲电取代反应,例如卤化或硝化。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 使用像氢化锂铝 (LiAlH₄) 或硼氢化钠 (NaBH₄) 这样的还原剂。
取代: 亲电取代反应通常使用像溴 (Br₂) 或硝酸 (HNO₃) 这样的试剂。
主要形成的产物
氧化: 形成 3-癸基-1-羧酸或 3-癸基-1-酮。
还原: 形成 3-癸基-1-甲醇。
取代: 形成卤代或硝化萘并环庚三烯衍生物。
科学研究应用
3-癸基-1-羧酸甲酯在科学研究中具有广泛的应用:
化学: 用作合成更复杂萘并环庚三烯衍生物的前体。
生物学: 研究其潜在的生物活性,包括抗炎和抗菌特性。
医学: 由于其独特的化学结构,探索其在药物开发中的潜在用途。
工业: 由于其鲜艳的蓝色,用于生产染料和颜料。
作用机制
3-癸基-1-羧酸甲酯的作用机制涉及其与各种分子靶标的相互作用。萘并环庚三烯环结构使其能够与生物膜和蛋白质相互作用,可能破坏其功能。酯基可以发生水解,释放出活性萘并环庚三烯部分,然后它可以对细胞通路发挥作用。
相似化合物的比较
类似化合物
- 3-甲基-1-羧酸甲酯
- 3-乙基-1-羧酸甲酯
- 3-丙基-1-羧酸甲酯
独特性
3-癸基-1-羧酸甲酯的独特性在于其较长的烷基链,它可以影响其溶解度、反应性和与生物系统的相互作用。这使得它成为在这些特性有利的特定应用中具有价值的化合物。
属性
CAS 编号 |
919299-81-3 |
|---|---|
分子式 |
C22H30O2 |
分子量 |
326.5 g/mol |
IUPAC 名称 |
methyl 3-decylazulene-1-carboxylate |
InChI |
InChI=1S/C22H30O2/c1-3-4-5-6-7-8-9-11-14-18-17-21(22(23)24-2)20-16-13-10-12-15-19(18)20/h10,12-13,15-17H,3-9,11,14H2,1-2H3 |
InChI 键 |
LGHGQKDGNIHNIZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC1=CC(=C2C1=CC=CC=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


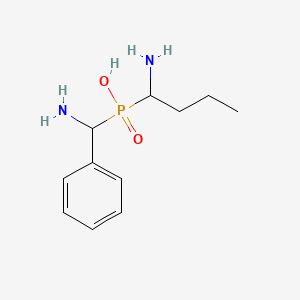

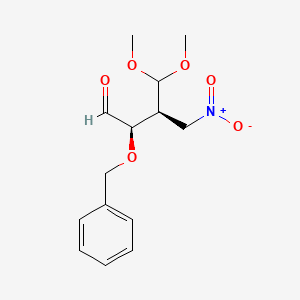
methanone](/img/structure/B12625287.png)
![3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride](/img/structure/B12625296.png)
![4-[1-Amino-2-(4-cyanobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12625303.png)
![5-Chloro-2-[(3-chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12625306.png)



![4-[(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)amino]benzoic acid](/img/structure/B12625336.png)
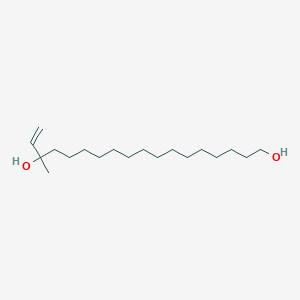
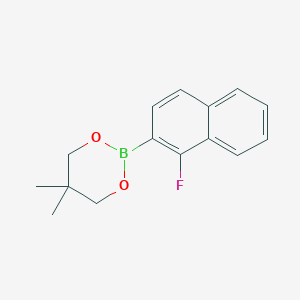
![3-(2-methylpropyl)-2-{4-[(propan-2-yloxy)acetyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12625355.png)
